

Technical Support Center: JNJ-55511118 Experimental Guidance

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Compound of Interest		
Compound Name:	JNJ-55511118	
Cat. No.:	B608237	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **JNJ-55511118**. The information is designed to address common challenges and variability in experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

General

- Q1: What is JNJ-55511118 and what is its primary mechanism of action?
 - A1: JNJ-55511118 is a selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8).[1][2][3] It functions by partially disrupting the interaction between TARP-γ8 and the pore-forming GluA subunits of the AMPA receptor.[1] [2][4] This leads to a reduction in AMPA receptor-mediated synaptic activity.[1]
- Q2: In which brain regions is JNJ-55511118 expected to be most active?
 - A2: JNJ-55511118's activity is dependent on the expression of TARP-γ8. TARP-γ8 is highly enriched in the hippocampus, as well as other forebrain regions like the frontal cortex and amygdala.[1][5] Therefore, the compound is expected to have its most pronounced effects in these areas.[2][4][6]

Troubleshooting & Optimization





Experimental Design & Protocols

- Q3: I am observing high variability in my in vivo rodent studies. What are some potential sources of this variability?
 - A3: Several factors can contribute to variability in in vivo experiments with **JNJ-55511118**:
 - Sex Differences: Studies have shown that the effect of JNJ-55511118 on alcohol self-administration can be sex-dependent, with significant effects observed in male mice but not females at the same doses.[1] It is crucial to consider sex as a biological variable in your experimental design and analysis.
 - Animal Strain: The genetic background of the animals can influence drug metabolism, receptor expression, and behavioral phenotypes. Ensure you are using a consistent and appropriate strain for your research question.
 - Route of Administration and Vehicle: JNJ-55511118 is typically administered via oral gavage (p.o.).[1] The choice of vehicle can impact its solubility and bioavailability. A common vehicle used is 10% (w/v) carboxymethyl-β-cyclodextrin sodium salt (CMC).[1] Inconsistent preparation of the suspension can lead to variable dosing.
 - Timing of Administration: The compound's receptor occupancy is time-dependent. For instance, a 10 mg/kg oral dose in mice reaches approximately 80% receptor occupancy at 1 hour, which declines to 50% by 6 hours.[1] Behavioral testing or tissue collection should be timed accordingly to coincide with the desired level of receptor engagement.
- Q4: What is a recommended starting dose for in vivo rodent studies?
 - A4: Dosing will depend on the specific research question and model. However, published studies provide a good starting point. For example, in studies on alcohol self-administration in mice, doses of 1 mg/kg and 10 mg/kg (p.o.) have been shown to be effective.[1] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
- Q5: How should I prepare JNJ-55511118 for administration?



A5: For oral administration, JNJ-55511118 can be suspended in 10% (w/v) carboxymethyl-β-cyclodextrin sodium salt (CMC).[1] It is important to note that the compound has limited solubility in this vehicle at higher concentrations.[1] For in vitro electrophysiology, the compound is typically dissolved in DMSO to create a stock solution, which is then diluted in the extracellular recording solution to the final desired concentration.

Data Interpretation

- Q6: My in vitro electrophysiology results show only a partial inhibition of AMPA receptor currents. Is this expected?
 - A6: Yes, this is the expected mechanism of action. JNJ-55511118 is a negative allosteric modulator, not a pore blocker. It reduces the single-channel conductance of TARP-γ8-containing AMPA receptors, leading to a decrease in the peak current rather than complete inhibition.[5][7][8][9][10][11]
- Q7: I am not observing an effect of **JNJ-55511118** in my cell line. What could be the issue?
 - A7: The most likely reason is the absence of the TARP-γ8 auxiliary subunit. The modulatory activity of JNJ-55511118 is strictly dependent on the presence of TARP-γ8.[2]
 [4] Ensure that your cell line endogenously expresses or has been transfected to express TARP-γ8 along with the AMPA receptor subunits.

Quantitative Data Summary

Table 1: In Vivo Efficacy of **JNJ-55511118** on Alcohol Self-Administration in Male C57BL/6J Mice

Dose (mg/kg, p.o.)	Effect on Alcohol- Reinforced Responding	Effect on Sucrose- Reinforced Responding	Effect on Locomotor Activity
1	Significant reduction	No significant effect	No significant effect
10	Significant reduction	No significant effect	Not reported



Data summarized from a study on chronic repetitive alcohol self-administration.[1]

Table 2: Pharmacokinetic and Receptor Occupancy Data for JNJ-55511118 in Rodents

Species	Dose (mg/kg, p.o.)	Time Post- Administration	Receptor Occupancy
Mouse	10	1 hour	>80%
Mouse	10	6 hours	~50%

Data indicates high brain penetrance and time-dependent receptor occupancy.[1]

Key Experimental Protocols

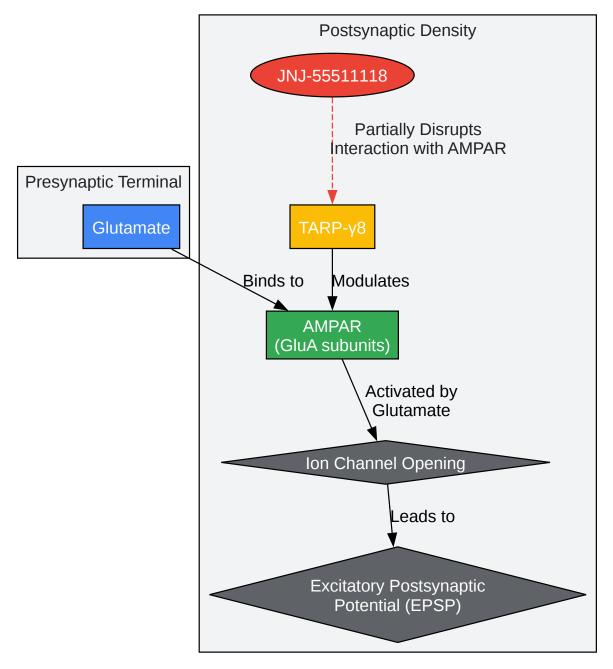
- 1. In Vivo Behavioral Assay: Operant Self-Administration
- Objective: To assess the effect of JNJ-55511118 on the reinforcing properties of a substance (e.g., alcohol, sucrose).
- Methodology:
 - Animals (e.g., C57BL/6J mice) are trained to self-administer a reinforcer (e.g., sweetened alcohol or sucrose solution) by performing an operant response (e.g., lever press) in an operant conditioning chamber.
 - Once stable responding is achieved, animals are habituated to vehicle injections (e.g., 10% CMC, p.o.).
 - JNJ-55511118 is administered (e.g., 1 or 10 mg/kg, p.o.) one hour prior to the selfadministration session.
 - The number of active and inactive lever presses, as well as the amount of reinforcer consumed, are recorded.
 - A Latin square design can be used to counterbalance the order of drug and vehicle administration.[1]



- 2. In Vitro Electrophysiology: Patch-Clamp Recording
- Objective: To characterize the effect of **JNJ-55511118** on AMPA receptor-mediated currents.
- Methodology:
 - HEK293 cells are co-transfected with cDNAs for an AMPA receptor subunit (e.g., GluA2) and TARP-y8.
 - Whole-cell patch-clamp recordings are performed from transfected cells.
 - AMPA receptor-mediated currents are evoked by rapid application of glutamate.
 - JNJ-55511118 is bath-applied at various concentrations to determine its effect on the peak amplitude and kinetics of the glutamate-evoked currents.
 - Changes in single-channel conductance can be assessed using non-stationary fluctuation analysis.[7][9]

Visualizations



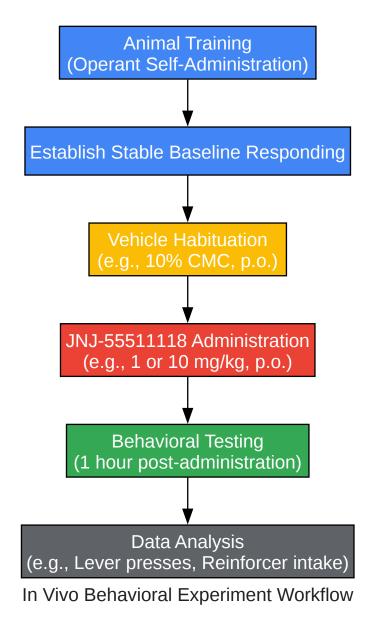


Mechanism of Action of JNJ-55511118

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Caption: Mechanism of action of **JNJ-55511118** at the synapse.

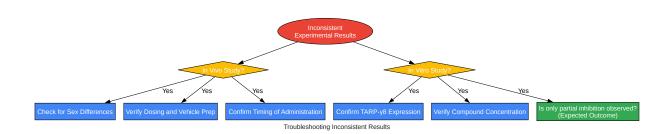




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Caption: Workflow for an in vivo behavioral experiment.





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Caption: A logical flow for troubleshooting common issues.

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